molecular formula C8H12N2O3 B592357 tert-Butyl oxazol-4-ylcarbamate CAS No. 1314931-66-2

tert-Butyl oxazol-4-ylcarbamate

Cat. No.: B592357
CAS No.: 1314931-66-2
M. Wt: 184.195
InChI Key: FHSAVSFTBFWLRS-UHFFFAOYSA-N
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Description

tert-Butyl oxazol-4-ylcarbamate is a chemical compound with the molecular formula C8H12N2O3. It is known for its applications in medicinal chemistry and organic synthesis. This compound is often used as a protecting group for amines in synthetic chemistry due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl oxazol-4-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl oxazol-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl oxazol-4-ylcarbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology

In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It aids in the development of new drugs by providing a stable intermediate for further modifications .

Medicine

In medicinal chemistry, this compound is utilized in the synthesis of various therapeutic agents. Its stability and ease of removal make it an ideal protecting group in drug development .

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. It is also employed in the synthesis of polymers and other high-value products .

Mechanism of Action

The mechanism of action of tert-Butyl oxazol-4-ylcarbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl oxazol-4-ylcarbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the oxazole ring. This combination makes it particularly useful in synthetic chemistry for the protection and selective modification of amines .

Biological Activity

Tert-butyl oxazol-4-ylcarbamate is a compound belonging to the oxazole family, characterized by its unique heterocyclic structure that includes nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O3C_8H_{12}N_2O_3, with a molecular weight of approximately 184.19 g/mol. Its structure features a tert-butyl group and a carbamate functional group, contributing to its chemical reactivity and potential biological activity. The stability and solubility of this compound make it suitable for various applications in organic synthesis and medicinal chemistry .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of oxazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that substitutions on the oxazole ring significantly influence antimicrobial efficacy.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against Candida spp.MIC (µg/ml) against Aspergillus spp.
111.63.2
120.80.8
This compoundTBDTBD

Note: TBD indicates that specific data for this compound was not available in the reviewed literature but is expected to show comparable results based on structural similarities.

Singh et al. reported that various substituted oxazoles exhibited significant antibacterial activity against strains such as E. coli and S. aureus, suggesting that the presence of the oxazole ring is crucial for antimicrobial action .

Anticancer Activity

The anticancer properties of oxazole derivatives have also been explored extensively. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the effects of several oxazole derivatives on human cancer cell lines, revealing that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range . The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like this compound have shown promise in modulating inflammatory pathways.

Mechanism of Action

Research indicates that oxazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use as anti-inflammatory agents . The exact biochemical pathways are still under investigation but are believed to involve modulation of NF-kB signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
BioavailabilityTBD
MetabolismHepatic
Elimination Half-lifeTBD

Properties

IUPAC Name

tert-butyl N-(1,3-oxazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSAVSFTBFWLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717601
Record name tert-Butyl 1,3-oxazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314931-66-2
Record name tert-Butyl 1,3-oxazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1,3-oxazol-4-yl)carbamate
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